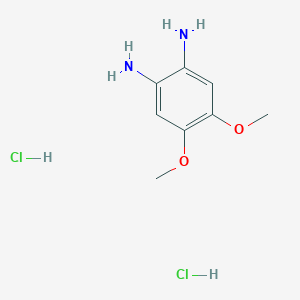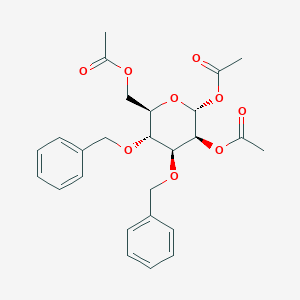
3-Tert-butyl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,2,4-oxadiazol-5-amine typically involves the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts. One common method uses p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts. The reaction proceeds through the formation of a nitrile oxide intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Tert-butyl-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a bioisostere in drug design, offering enhanced stability and bioavailability compared to traditional amides and esters.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical characteristics.
Biological Research: The compound’s ability to interact with various biological targets, such as enzymes and receptors, makes it valuable for studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes. The compound’s structure allows it to modulate these receptors’ activity, potentially leading to therapeutic effects in conditions like epilepsy and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but without the tert-butyl group.
3-Methyl-1,2,4-oxadiazol-5-amine: A derivative with a methyl group instead of a tert-butyl group.
5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group at the 5-position.
Uniqueness
3-Tert-butyl-1,2,4-oxadiazol-5-amine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it distinct from other oxadiazole derivatives and can affect its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-tert-butyl-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUUSWWGUOPVLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![p-Ethylcalix[7]arene](/img/structure/B43631.png)










